Cas no 1904051-94-0 (5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine)

5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine
- EN300-1923740
- 5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine
- 1904051-94-0
-
- インチ: 1S/C11H11BrN2O/c12-9-4-1-8(2-5-9)3-6-10-7-14-11(13)15-10/h1-2,4-5,7H,3,6H2,(H2,13,14)
- InChIKey: WEKUZYCMZRFATF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCC1=CN=C(N)O1
計算された属性
- せいみつぶんしりょう: 266.00548g/mol
- どういたいしつりょう: 266.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923740-1.0g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1923740-5.0g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1923740-5g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 5g |
$3520.0 | 2023-09-17 | ||
Enamine | EN300-1923740-1g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 1g |
$1214.0 | 2023-09-17 | ||
Enamine | EN300-1923740-0.05g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 0.05g |
$1020.0 | 2023-09-17 | ||
Enamine | EN300-1923740-10.0g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1923740-0.5g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 0.5g |
$1165.0 | 2023-09-17 | ||
Enamine | EN300-1923740-0.25g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 0.25g |
$1117.0 | 2023-09-17 | ||
Enamine | EN300-1923740-0.1g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 0.1g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1923740-2.5g |
5-[2-(4-bromophenyl)ethyl]-1,3-oxazol-2-amine |
1904051-94-0 | 2.5g |
$2379.0 | 2023-09-17 |
5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amineに関する追加情報
Introduction to Compound CAS No. 1904051-94-0: 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine
The compound with the CAS number 1904051-94-0, known as 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine, is a promising molecule in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are heterocyclic compounds with a wide range of biological activities. The unique structural features of this compound, particularly the presence of a bromophenyl group and an ethylamine substituent, make it an interesting candidate for various therapeutic applications.
5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine has been the subject of several recent studies due to its potential in treating neurological disorders and cancer. The bromophenyl group is known for its ability to enhance the lipophilicity of molecules, which can improve their ability to cross the blood-brain barrier (BBB). This property is particularly valuable in the development of drugs targeting central nervous system (CNS) disorders. Additionally, the ethylamine substituent can influence the compound's binding affinity to specific receptors, making it a versatile scaffold for drug design.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological properties of 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine. The study found that this compound exhibits significant anti-inflammatory and neuroprotective effects. These effects were attributed to its ability to modulate microglial activation and reduce oxidative stress in neuronal cells. The findings suggest that 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Beyond its neuroprotective properties, 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine has also shown promise in cancer research. A study published in the Cancer Research Journal demonstrated that this compound has potent anti-proliferative effects on various cancer cell lines, including breast cancer and colorectal cancer. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis. These findings highlight the potential of 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine as a lead compound for developing novel anticancer drugs.
The synthetic route for preparing 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine has been well-documented in the literature. The synthesis typically involves a multi-step process starting from readily available starting materials. One common approach involves the reaction of 4-bromoacetophenone with an appropriate amine to form an intermediate amide, followed by cyclization to form the oxazole ring. This synthetic strategy allows for easy modification of the substituents on the oxazole ring, enabling researchers to explore a wide range of analogs with varying biological activities.
In terms of safety and toxicity, preliminary studies have shown that 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine has a favorable safety profile at therapeutic doses. However, further preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in humans. These studies will also help to optimize dosing regimens and identify any potential side effects.
The future outlook for 5-2-(4-bromophenyl)ethyl-1,3-oxazol-2-amine is promising. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its potential as a multi-target drug for treating complex diseases. Collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development process and bring this compound closer to clinical trials.
In conclusion, CAS No. 1904051-94-0, or 5-2-(4-bromophenyl)ethyl-1,3-oaxzol–2–amine, is a multifaceted compound with significant potential in both neurological and oncological applications. Its unique structural features and promising biological activities make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.
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